1-acetyl-1,2,3,3a,8,8a-hexahydro-8a-hydroxy-5-methoxypyrrolo(2,3-b)indole 1-acetyl-1,2,3,3a,8,8a-hexahydro-8a-hydroxy-5-methoxypyrrolo(2,3-b)indole
Brand Name: Vulcanchem
CAS No.: 109210-52-8
VCID: VC0010735
InChI: InChI=1S/C13H16N2O3/c1-8(16)15-6-5-11-10-7-9(18-2)3-4-12(10)14-13(11,15)17/h3-4,7,11,14,17H,5-6H2,1-2H3
SMILES: CC(=O)N1CCC2C1(NC3=C2C=C(C=C3)OC)O
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28 g/mol

1-acetyl-1,2,3,3a,8,8a-hexahydro-8a-hydroxy-5-methoxypyrrolo(2,3-b)indole

CAS No.: 109210-52-8

Main Products

VCID: VC0010735

Molecular Formula: C13H16N2O3

Molecular Weight: 248.28 g/mol

1-acetyl-1,2,3,3a,8,8a-hexahydro-8a-hydroxy-5-methoxypyrrolo(2,3-b)indole - 109210-52-8

CAS No. 109210-52-8
Product Name 1-acetyl-1,2,3,3a,8,8a-hexahydro-8a-hydroxy-5-methoxypyrrolo(2,3-b)indole
Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
IUPAC Name 1-(3a-hydroxy-7-methoxy-1,2,4,8b-tetrahydropyrrolo[2,3-b]indol-3-yl)ethanone
Standard InChI InChI=1S/C13H16N2O3/c1-8(16)15-6-5-11-10-7-9(18-2)3-4-12(10)14-13(11,15)17/h3-4,7,11,14,17H,5-6H2,1-2H3
Standard InChIKey AQOSPGCCTHGZFL-UHFFFAOYSA-N
SMILES CC(=O)N1CCC2C1(NC3=C2C=C(C=C3)OC)O
Canonical SMILES CC(=O)N1CCC2C1(NC3=C2C=C(C=C3)OC)O
Synonyms 1-acetyl-1,2,3,3a,8,8a-hexahydro-8a-hydroxy-5-methoxypyrrolo(2,3-b)indole
CHMI
cyclic 2-hydroxymelatonin isomer
cyclic 3-hydroxymelatonin isome
PubChem Compound 163797
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator